Boc-D-Hse(Bzl)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

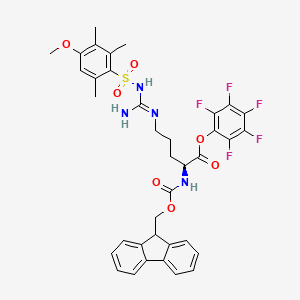

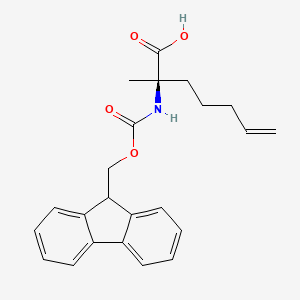

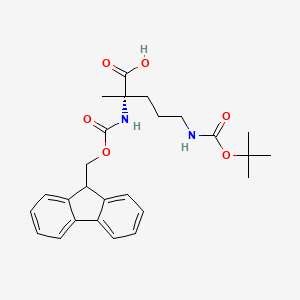

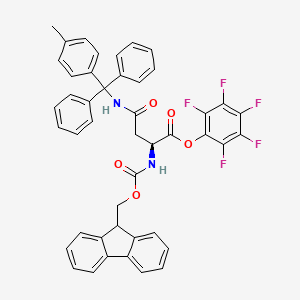

Boc-D-Hse(Bzl)-OH, also known as Boc-L-Hse(Bzl)-OH, is a synthetic amino acid that is commonly used in lab experiments as a building block for peptide synthesis. It is a versatile amino acid that can be used in a variety of applications, including those related to biochemistry, protein chemistry, and drug design.

Applications De Recherche Scientifique

Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Hse(Bzl)-OH is utilized in the field of Solid-Phase Peptide Synthesis (SPPS) employing tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry. This method is fundamental in producing peptides for pharmaceutical and basic research purposes. The Boc/Bzl strategy offers several advantages, such as the reliable synthesis of long and challenging polypeptides, alternative orthogonality regarding protecting groups, and the production of C-terminal thioesters for native chemical ligation applications. The use of anhydrous hydrogen fluoride (HF) in this process is crucial for removing side chain protecting groups and releasing the peptide from the resin, known as 'HF cleavage'. This protocol covers the general methodology, apparatus setup, and safe handling of HF, emphasizing the cleavage mechanism, physicochemical properties, risks of HF, and first aid measures. It also includes advice on scavenger selection, troubleshooting, and video material illustrating key procedure steps (Muttenthaler, Albericio, & Dawson, 2015).

Synthesis of Peptide Fragments

Boc-D-Hse(Bzl)-OH plays a role in the synthesis of peptide fragments such as Pro-Pro-Ile, a corticoliberin fragment. In this context, Boc-Δ3Pro-Pro-Ile-OBzl and Boc-Pro-Δ3Pro-Ile-OBzl were synthesized, with tritium-labeled Pro-Pro-Ile prepared through hydrogenation in a tritium atmosphere. The reduction process highlights the elimination of the Bzl protective group and the hydrogenation of the 3,4-dehydroproline residue, illustrating the compound's involvement in detailed peptide synthesis and labeling processes (Shevchenko, Nagaev, Andreeva, & Myasoedov, 2010).

Advanced Materials Synthesis

In materials science, Boc-D-Hse(Bzl)-OH derivatives contribute to the synthesis of complex materials such as benzocyclobutene- (BCB-) functionalized benzoxazine monomers and resins. These monomers, synthesized through reactions involving aminobenzocyclobutene or hydroxylbenzocyclobutene, possess ring-opening polymerizable functional groups of BCB and BOZ, which can be cured at appropriate temperatures to produce highly cross-linked resins. These polymers exhibit high storage moduli and thermal stability, underscoring the role of Boc-D-Hse(Bzl)-OH derivatives in developing advanced polymeric materials (Cheng, Yang, Jin, Deng, & Xiao, 2012).

Propriétés

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(14(18)19)9-10-21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDXPGUBDAKLDM-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCOCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCOCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660445 |

Source

|

| Record name | O-Benzyl-N-(tert-butoxycarbonyl)-D-homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Hse(Bzl)-OH | |

CAS RN |

150009-60-2 |

Source

|

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-D-homoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150009-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Benzyl-N-(tert-butoxycarbonyl)-D-homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

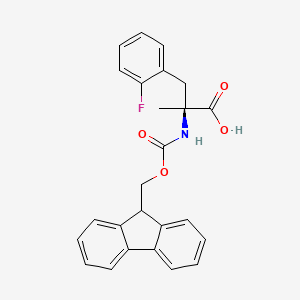

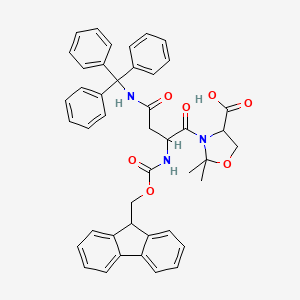

![(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613561.png)